molecular formula C8H7F2NO3 B13325004 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid

Cat. No.: B13325004
M. Wt: 203.14 g/mol
InChI Key: WSQNYKABRCMSOW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid is an organic compound characterized by the presence of two fluorine atoms attached to the second carbon of an acetic acid group, along with a methoxypyridine group on the same carbon. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework, followed by the attachment of the methoxypyridine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The methoxypyridine group can be introduced through nucleophilic substitution reactions using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluorine atoms and the methoxypyridine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The methoxypyridine group may also play a role in modulating the compound’s activity by influencing its electronic properties and interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid is unique due to the specific positioning of the methoxypyridine group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of two fluorine atoms also imparts distinct properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2,2-difluoro-2-(2-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H7F2NO3/c1-14-6-5(3-2-4-11-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)

InChI Key

WSQNYKABRCMSOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(C(=O)O)(F)F

Origin of Product

United States

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